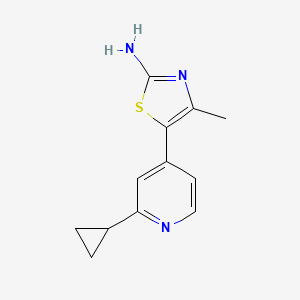

5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-cyclopropylpyridin-4-yl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-7-11(16-12(13)15-7)9-4-5-14-10(6-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFYTIMKELESJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206724 | |

| Record name | 2-Thiazolamine, 5-(2-cyclopropyl-4-pyridinyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395492-81-5 | |

| Record name | 2-Thiazolamine, 5-(2-cyclopropyl-4-pyridinyl)-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 5-(2-cyclopropyl-4-pyridinyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

(a) Cyclopropyl vs. Pyrimidine Core

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 790707-05-0):

4-Methyl-5-(2-(1-methylcyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-69-9):

(b) Trifluoromethyl and Aromatic Substituents

Core Heterocycle Modifications

- 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1946813-38-2): Replaces thiazole with thiadiazole, altering hydrogen-bonding capacity. Thiadiazoles are known for broader antimicrobial activity .

5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (CAS 157842-92-7):

Key Data Table: Structural and Functional Comparisons

Biological Activity

5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine, a compound with the chemical formula C12H13N3S and CAS number 452276-30-1, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The presence of the cyclopropyl group is also significant as it can influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antioxidant properties. A study on related thiazole compounds demonstrated their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Thiazole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Radical scavenging |

| 6a (related thiazole derivative) | 14.9 | DPPH radical scavenging |

| 6e (related thiazole derivative) | 15.0 | DPPH radical scavenging |

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Thiazole derivatives have been studied for their AChE inhibitory activity. Although specific data on this compound is limited, its structural analogs have shown promising results in this area .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities, including antioxidant and AChE inhibition. The results indicated that modifications in the thiazole structure significantly impacted their biological efficacy .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of thiazole derivatives to AChE. These studies suggest that structural features such as electronegative atoms and hydrophobic regions play a crucial role in enhancing inhibitory activity .

- Radical Scavenging Assays : Various assays (DPPH, hydroxyl radical scavenging) have been conducted to assess the antioxidant potential of thiazole compounds. The results highlighted that compounds with electron-donating groups exhibited superior radical scavenging abilities .

Q & A

Q. What are the established synthetic routes for 5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves cyclization and coupling reactions. For example:

- Cyclopropane-pyrrolidine coupling : A pyridine ring is functionalized with a cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

- Thiazole ring formation : The thiazole core is constructed via Hantzsch thiazole synthesis, reacting α-halo ketones with thiourea derivatives under reflux in ethanol or DMF .

- Amination : The 2-amine group is introduced using ammonium acetate or hydrazine hydrate in acidic conditions . Critical Parameters : Reaction temperatures (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yields.

Q. How is the compound characterized to confirm its structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key peaks include the cyclopropyl protons (δ 0.8–1.2 ppm) and pyridine/thiazole aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : N-H stretching (~3350 cm⁻¹) and C=S/C=N vibrations (1600–1500 cm⁻¹) confirm functional groups .

Q. What preliminary biological screening data exist for this compound?

Methodological Answer:

- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values: 8–64 µg/mL) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal IC₅₀ values in the 10–50 µM range, linked to thiazole-mediated apoptosis .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, CDK2) use fluorescence-based protocols with ATP-competitive binding models .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

Methodological Answer:

- Catalyst Screening : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) to reduce costs while maintaining coupling efficiency .

- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (from 12 hrs to 2–4 hrs) and improves yields by 15–20% .

- Flow Chemistry : Continuous flow systems enhance reproducibility and scalability for multi-step reactions (e.g., cyclopropane introduction followed by thiazole formation) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Meta-Analysis Framework :

- Dose-Response Replication : Validate results across ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. How do computational models predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2) with scoring functions (ΔG ≈ -9.5 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

- QSAR Studies : Hammett constants (σ) of substituents correlate with IC₅₀ values (R² = 0.82) .

Q. What experimental designs are optimal for studying metabolic stability and toxicity?

Methodological Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t₁/₂ >30 mins desirable) .

- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) quantify competitive inhibition (IC₅₀ <10 µM flags toxicity risks) .

- In Vivo Protocols : Dose rodents (10–50 mg/kg) and profile plasma pharmacokinetics (AUC₀–24h >500 ng·h/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.